molecular formula C8H4F3IO2 B079490 2-Iodo-5-(trifluoromethyl)benzoic acid CAS No. 702641-04-1

2-Iodo-5-(trifluoromethyl)benzoic acid

Cat. No. B079490
M. Wt: 316.02 g/mol
InChI Key: NRBYTEOMUOSDNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Iodo-5-(trifluoromethyl)benzoic acid and related compounds involves complex chemical reactions, often employing iodine reagents and specific reaction conditions. For example, Yusubov et al. (2008) described the use of iodine(III) reagents derived from 3-iodosylbenzoic acid in the synthesis of related compounds, demonstrating the importance of specific iodine-based reagents in these syntheses (Yusubov et al., 2008).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives can be characterized by various techniques such as X-ray crystallography. Nemykin et al. (2011) investigated the structural aspects of benziodoxaborole derivatives, highlighting the planar geometry and short endocyclic I-O bond distances, which are indicative of the molecular structure of such compounds (Nemykin et al., 2011).

Chemical Reactions and Properties

Compounds like 2-Iodo-5-(trifluoromethyl)benzoic acid participate in a variety of chemical reactions, demonstrating unique reactivity due to the presence of the iodine and trifluoromethyl groups. These reactions are often crucial in the synthesis of more complex molecules. For instance, Richter et al. (2021) discussed the structural characterization of similar compounds as precursors for the synthesis of new drug candidates, illustrating the diverse chemical reactivity of these compounds (Richter et al., 2021).

Scientific Research Applications

  • Recyclable Hypervalent Iodine Reagents

    3-[Bis(trifluoroacetoxy)iodo]benzoic acid, a derivative of iodo benzoic acid, has been used as a recyclable iodine(III) reagent in organic synthesis, indicating the potential of similar compounds for use in sustainable chemistry practices (Yusubov et al., 2008).

  • Selective Lithiation and Electrophilic Substitution

    Studies on 1,2,4-Tris(trifluoromethyl)benzene, which undergoes selective lithiation, suggest that similar trifluoromethyl benzoic acid derivatives might be useful in the synthesis of structurally complex molecules (Schlosser et al., 1998).

  • Continuous Flow Iodination

    The iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile demonstrates the feasibility of using continuous flow processes for the iodination of trifluoromethyl benzoic acid derivatives (Dunn et al., 2018).

  • Synthesis of Novel Triazole-Fused Compounds

    The synthesis of novel 1,2,3-triazole-fused-1,5-benzoxazocinones from substituted ethynyl triazoyl benzoic acids, which includes a crucial precursor similar to 2-Iodo-5-(trifluoromethyl)benzoic acid, indicates its potential in creating heterocyclic compounds (Barve et al., 2017).

  • Metabolism Studies

    Quantitative structure-metabolism relationships for substituted benzoic acids, including trifluoromethyl benzoic acids, can inform drug design and predict metabolic pathways in pharmacological applications (Ghauri et al., 1992).

  • Catalyst-Free Decarboxylative Trifluoromethylation

    The decarboxylative trifluoromethylation of benzoic acid derivatives, including a study on catalyst-free methods, suggests potential applications in environmentally friendly chemical transformations (Wang et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-iodo-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IO2/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBYTEOMUOSDNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593979
Record name 2-Iodo-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-5-(trifluoromethyl)benzoic acid

CAS RN

702641-04-1
Record name 2-Iodo-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodo-5-(trifluoromethyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Potassium hydroxide (3.78 g; 0.0673 mol) was added to a stirred solution of 2-iodo-5-(trifluoromethyl)benzonitrile (Intermediate 8; 4 g; 0.0135 mol) in a 1:1 isopropanol:H2O solution (60 mL). The reaction was heated at reflux for 14 h and then partitioned between H2O (50 mL) and EtOAc (50 mL). The aqueous layer was extracted with EtOAc (50 mL) and acidified to pH 5 with 6N HCl. The aqueous layer was further extracted with EtOAc (4×50 mL) and the combined extracts were washed with brine (50 mL), dried over MgSO4, filtered, and concentrated in vacuo to afford 2-iodo-5-(trifluoromethyl)benzoic acid as a yellow solid. LCMS=317.0 (M+1)+. 1H NMR (CDCl3, 500 MHz): δ 8.27 (d, J=1.6 Hz, 1 H), 8.25 (d, J=8.2 Hz, 1 H), 7.47 (dd, J=8.2, 1.8 Hz, 1 H).
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Potassium hydroxide (3.78 g; 0.0673 mol) was added to a stirred solution of 2-iodo-5-(trifluoromethyl)benzonitrile (EXAMPLE 2; 4 g; 0.0135 mol) in a 1:1 isopropanol:H2O solution (60 mL). The reaction was heated at reflux for 14 h and then partitioned between H2O (50 mL) and EtOAc (50 mL). The aqueous layer was extracted with EtOAc (50 mL) and acidified to pH 5 with 6N HCl. The aqueous layer was further extracted with EtOAc (4×50 mL) and the combined extracts were washed with brine (50 mL), dried over MgSO4, filtered, and concentrated in vacuo to afford 2-iodo-5-(trifluoromethyl)benzoic acid as a yellow solid. LCMS=317.0 (M+1)+. 1H NMR (CDCl3, 500 MHz): δ 8.27 (d, J=1.6 Hz, 1 H), 8.25 (d, J=8.2 Hz, 1 H), 7.47 (dd, J=8.2, 1.8 Hz, 1 H).
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

5-Trifluoromethylanthranilic acid (43 g, 0.21 mol) is suspended in a mixture of concentrated HCl (40 mL) and water (240 mL), cooled to 0° C. and stirred. Sodium nitrite (18 g, 0.26 mol) is dissolved in water (50 mL) and slowly added taking care to maintain the temperature of the reaction mixture below 5° C. Stirring is continued at 0° C. for 30 minutes. Potassium iodide (65 g, 0.39 mol) is dissolved in a mixture of concentrated H2SO4 (15 mL) and water (100 mL) and the solution is added dropwise to the reaction mixture while keeping the temperature below 10° C. The mixture is then heated to 100° C. and stirred for 2 hours. After cooling to room temperature, the mixture is partitioned between EtOAc (750 mL) and saturated sodium bisulfite solution (500 mL). The organic layer is washed again with saturated sodium bisulfite solution (500 mL) and then brine (500 mL), dried (MgSO4) and concentrated by rotary evaporator to give 5-trifluoromethyl-2-iodobenzoic acid (m.p. 171–172° C.).
Quantity
43 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LD Caspers, J Spils, M Damrath, E Lork… - The Journal of …, 2020 - ACS Publications
Two one-pot procedures for the construction of carbon-bridged diaryliodonium triflates and tetrafluoroborates are described. Strong Brønsted acids enable the effective Friedel–Crafts …
Number of citations: 21 pubs.acs.org
CJ Smith, A Ali, ML Hammond, H Li, Z Lu… - Journal of medicinal …, 2011 - ACS Publications
The development of the structure–activity studies leading to the discovery of anacetrapib is described. These studies focused on varying the substitution of the oxazolidinone ring of the 5…
Number of citations: 63 pubs.acs.org
P Chand-Thakuri, VG Landge, M Kapoor… - The Journal of …, 2020 - ACS Publications
An efficient method has been developed for the synthesis of seven-membered biaryl lactams involving Pd-catalyzed, native amine-directed, ortho-arylation of benzylamines followed by …
Number of citations: 13 pubs.acs.org

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